molecular formula C9H6BrNOS B13561859 5-(4-bromophenyl)-3H-thiazol-2-one CAS No. 86869-47-8

5-(4-bromophenyl)-3H-thiazol-2-one

Cat. No.: B13561859
CAS No.: 86869-47-8
M. Wt: 256.12 g/mol
InChI Key: HZDIUUSCEJYGQC-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3H-thiazol-2-one is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3H-thiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the thiazole derivative . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3H-thiazol-2-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

86869-47-8

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

5-(4-bromophenyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12)

InChI Key

HZDIUUSCEJYGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)S2)Br

Origin of Product

United States

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